![molecular formula C5H3Cl3N2 B1339168 2,4-Dichloro-6-(chloromethyl)pyrimidine CAS No. 94170-66-8](/img/structure/B1339168.png)
2,4-Dichloro-6-(chloromethyl)pyrimidine
Overview
Description
“2,4-Dichloro-6-(chloromethyl)pyrimidine” is a chemical compound with the molecular formula C5H3Cl3N2. It has a molecular weight of 197.45 . This compound is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Molecular Structure Analysis
The InChI code for “2,4-Dichloro-6-(chloromethyl)pyrimidine” is 1S/C5H3Cl3N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
As for the chemical reactions involving “2,4-Dichloro-6-(chloromethyl)pyrimidine”, it’s known that 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichloro-6-(chloromethyl)pyrimidine” include a molecular weight of 197.45, and a melting point of 32-33°C .
Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidine derivatives, including 2,4-Dichloro-6-(chloromethyl)pyrimidine , have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them valuable in the development of new anti-inflammatory drugs.
Anticancer Research
The pyrimidine scaffold is a central building block for a wide range of pharmacological applications, including anticancer activities. Pyrimidine derivatives are used in the modulation of myeloid leukemia and breast cancer treatment. Drugs like imatinib, dasatinib, and nilotinib are pyrimidine-based and are established treatments for leukemia .
Antimicrobial and Antifungal Activities
Pyrimidines exhibit antimicrobial and antifungal properties, making them important in the synthesis of compounds that can be used to treat infections caused by bacteria and fungi .
Synthesis of Medicinally Important Compounds
2,4-Dichloro-6-(chloromethyl)pyrimidine: is used in the synthesis of medicinally important compounds such as 4-aryl-5-pyrimidinylimidazoles. These compounds have potential applications in various therapeutic areas .
Chemical Synthesis and Reactivity Studies
This compound is used as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling. It is also involved in biarylpyrimidine synthesis, which is significant in the development of new chemical entities .
Pharmacological Research
The diverse biological activities of pyrimidine derivatives make them a subject of interest in pharmacological research. They are involved in the study of various biological activities, including antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities .
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dichloro-6-(chloromethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . .
Biochemical Pathways
The affected pathways involve the inhibition of the expression and activities of certain vital inflammatory mediators . This leads to a reduction in inflammation, which is a normal feedback of the body to safeguard tissues against disease or infection .
Result of Action
The result of the action of 2,4-Dichloro-6-(chloromethyl)pyrimidine is likely to be a reduction in inflammation due to its inhibitory response against the expression and activities of certain vital inflammatory mediators . .
properties
IUPAC Name |
2,4-dichloro-6-(chloromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWAMSWHMUDREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566786 | |
Record name | 2,4-Dichloro-6-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94170-66-8 | |
Record name | 2,4-Dichloro-6-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Dichloro-6-(chloromethyl)pyrimidine in the synthesis of Homo-C-nucleosides?
A1: 2,4-Dichloro-6-(chloromethyl)pyrimidine serves as a crucial starting material in the synthesis of 6-(D-ribofuranosylmethyl)-4-pyrimidinamine (compound 3 in the research paper), a Homo-C-nucleoside. [] The compound's structure, featuring a chloromethyl group at the 6-position and two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, allows for specific chemical transformations that ultimately lead to the desired Homo-C-nucleoside. []
Q2: Can you describe the synthetic route involving 2,4-Dichloro-6-(chloromethyl)pyrimidine for Homo-C-nucleoside synthesis?
A2: The synthesis of 6-(D-ribofuranosylmethyl)-4-pyrimidinamine (3) from 2,4-Dichloro-6-(chloromethyl)pyrimidine (4) involves a multi-step process: []
- Conversion to Phosphorane: Compound 4 is first converted into a phosphorane derivative (5). []
- Wittig Reaction: The phosphorane 5 undergoes a Wittig reaction with 2,3-O-isopropylidene-5-O-tritylribose (6), resulting in the formation of a Homo-C-nucleoside intermediate (9). []
- Functional Group Transformations: The intermediate 9 then undergoes a series of reactions including monoamination, hydrogenolytic halogen exchange, and deprotection steps to finally yield the target Homo-C-nucleoside 3 and its isomer. []
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